molecular formula C6H5Cl2N3O2 B12281280 2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazin e

2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazin e

Cat. No.: B12281280
M. Wt: 222.03 g/mol
InChI Key: MWDKQKYBTKPLIN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an oxetane ring attached to the triazine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with oxetan-3-ol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the chlorine atom with the oxetane group. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Various substituted triazine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Hydrolysis: Alcohols and acids derived from the oxetane ring.

Scientific Research Applications

2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1,3,5-triazine: Lacks the oxetane ring and has different chemical properties.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of the oxetane ring.

    2,4-Dichloro-6-(methylthio)-1,3,5-triazine: Contains a methylthio group instead of the oxetane ring.

Uniqueness

2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and biological activity. The oxetane ring can undergo ring-opening reactions, making it a versatile building block for further chemical modifications.

Properties

Molecular Formula

C6H5Cl2N3O2

Molecular Weight

222.03 g/mol

IUPAC Name

2,4-dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine

InChI

InChI=1S/C6H5Cl2N3O2/c7-4-9-5(8)11-6(10-4)13-3-1-12-2-3/h3H,1-2H2

InChI Key

MWDKQKYBTKPLIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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